Aluminum oxide hydroxide

Übersicht

Beschreibung

Aluminum hydroxide oxide, also known as aluminium oxyhydroxide, is found as one of two well-defined crystalline phases, which are also known as the minerals boehmite and diaspore . It is found in nature as the mineral bayerite or gibbsite . A mixed aluminum oxide-hydroxide mineral is known as diaspore or boehmite .

Synthesis Analysis

The synthesis of Aluminum oxide hydroxide can be achieved through various methods. One method involves the addition of aluminum into a room temperature alloy of gallium, followed by exposing the melt to either liquid water or water vapor . Another method involves the reaction of aluminum oxide with sodium hydroxide to produce sodium aluminate and water .

Molecular Structure Analysis

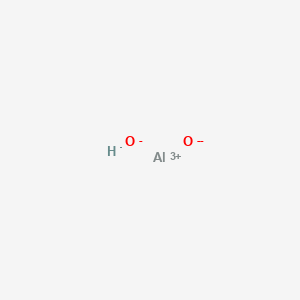

At the molecular level, aluminum hydroxide consists of aluminum ions (Al3+) bonded to hydroxide ions (OH-) through ionic bonds . This arrangement gives aluminum hydroxide an amphoteric nature, allowing it to exhibit both basic and acidic properties .

Chemical Reactions Analysis

Aluminum oxide reacts with sodium hydroxide to produce sodium aluminate and water . This reaction takes place at a temperature of 900-1100°C . Another important reaction is the thermal decomposition of chemically precipitated aluminum hydroxide .

Physical And Chemical Properties Analysis

Aluminum oxide nanoparticles have unique bio−/physicochemical properties: high surface area, high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation . Aluminium hydroxide appears as a white amorphous powder . The melting point of aluminium hydroxide is approximately equal to 573 K . Aluminium hydroxide is almost insoluble in water and is soluble in alkalis and acids .

Wissenschaftliche Forschungsanwendungen

Ceramics Production

Boehmite is a valuable material for producing ceramics . It has a capacity for peptization and formation of plastic moldable mixes (plastic paste) suitable for extrusion and preparation of workpieces exhibiting a highly developed surface .

Catalysts Production

Boehmite is extensively used in the production of catalysts . The structure, chemical and phase compositions, and fineness of Boehmite affect the properties of the catalysts prepared with its utilization .

Abrasive Materials

Boehmite is useful in the production of abrasive materials . Its hardness and durability make it an excellent choice for this application.

Fire-Retardants

Boehmite is used in the production of fire-retardants . Its thermal stability and ability to release water when heated make it an effective fire-retardant material.

Adsorbents

The surface chemistry of Boehmite makes it a good adsorbent . It can be used to remove contaminants from various mediums.

Fillers for Polymeric Composites

Boehmite is used as a filler in polymeric composites . It can enhance the mechanical properties of the composites and provide them with additional functionalities.

Contaminant Adsorption

Boehmite is a component of industrial wastes, including nuclear waste stored in underground tanks . Its adsorption properties make it useful for removing contaminants from these wastes.

Nanocomposites

Boehmite nanoparticles have been used in the production of nanocomposites . These composites exhibit enhanced properties compared to their macro-scale counterparts.

Wirkmechanismus

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, primarily targets the morphological evolution of materials . It is used in various applications, including the manufacturing of carbon fiber reinforced polymers (CFRP) . The hydroxyl groups on the surface of boehmite particles play a crucial role in altering the elementary polymer morphology .

Mode of Action

Boehmite interacts with its targets through ionic adsorption . This interaction causes differences in the exposed surface by reducing the surface energy, regulating the zeta potentials, and altering the growth habits of boehmite . The hydroxyl groups and even more a taurine modification of the boehmites’ surface alter the elementary polymer morphology .

Biochemical Pathways

The biochemical pathways affected by Boehmite are primarily related to the morphological evolution of materials . The pH and ions in the environment influence the formation of Boehmite with different morphologies . The evolution of the crystalline structures and morphologies of nanoparticles tightly relies on the composition of the steam source .

Pharmacokinetics (ADME Properties)

Its properties such as size, shape, and surface modification can influence its behavior in a given system .

Result of Action

The result of Boehmite’s action is the formation of materials with desired morphologies . In the context of CFRP, the incorporation of Boehmite nanoparticles improves matrix-dominated properties like shear strength, shear modulus, compressive strength, or compression after impact resistance .

Action Environment

The action of Boehmite is influenced by environmental factors such as pH and the presence of ions . For instance, Boehmite with various morphologies is obtained by hydrothermal treatment of ultrafine Bayer gibbsite in aqueous solutions with pH of 3–13.5 . The pH of the solution mainly determines the formed Boehmite morphologies .

Zukünftige Richtungen

Aluminum metal will readily react with water at room temperature to form aluminum hydroxide and hydrogen . This reaction doesn’t typically take place because a layer of aluminum oxide naturally coats the raw metal, preventing it from coming directly into contact with water . Using the aluminum-water reaction to generate hydrogen doesn’t produce any greenhouse gas emissions, and it promises to solve the transportation problem for any location with available water .

Eigenschaften

IUPAC Name |

hydroxy(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHBNUUHRFUEAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052679 | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless powder; [Sigma-Aldrich MSDS], Off-white odorless powder; [Sasol MSDS] | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Boehmite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum oxide hydroxide | |

CAS RN |

14457-84-2, 24623-77-6, 1318-23-6 | |

| Record name | Diaspore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14457-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24623-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1318-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide oxide (Al(OH)O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium hydroxide oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boehmite (Al(OH)O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminium hydroxide oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Boehmite exhibits a strong affinity for phosphate ions. The hydroxyl groups on the surface of boehmite readily exchange with sulfate groups when treated with sulfuric acid, significantly enhancing its phosphate adsorption capacity. [] This mechanism is attributed to ion exchange between hydroxyl groups and phosphate ions, potentially coupled with chemical bonding. []

A: Yes, research demonstrates that synthetic boehmite effectively adsorbs phosphate ions from cow's milk without altering the levels of other essential nutrients or affecting the sensory qualities of the milk. []

A: The molecular formula of boehmite is γ-AlO(OH), and its molecular weight is 78.00 g/mol. []

A: Boehmite is commonly characterized using various techniques like Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, X-ray diffraction (XRD) to analyze its crystal structure, and Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize its morphology. [, , , ]

A: Boehmite displays higher stability in acidic environments compared to amorphous aluminum hydroxide gels. For instance, at pH 1.2, aluminum ion elution from boehmite was significantly lower than from an amorphous aluminum hydroxide gel. []

A: Yes, boehmite nanoparticles are often incorporated into polymers like poly(methyl methacrylate), polyethylene, polypropylene, polyamide, and epoxy to enhance their mechanical, thermal, and electrical properties. [, ]

A: Boehmite can be used as a support for various metal catalysts, such as palladium and nickel complexes. [, ] These boehmite-supported catalysts demonstrate excellent activity in organic reactions like Suzuki, Heck, and tetrazole synthesis.

A: The presence of hydroxyl groups on the surface of boehmite allows for the immobilization of metal complexes, creating heterogeneous catalysts. [, ] This immobilization enhances catalyst recovery and reusability.

A: Yes, first-principles calculations predict a novel monoclinic high-pressure polymorph of boehmite (space group P21/c) stable above 340 GPa. This phase transition is characterized by the breaking of symmetric hydrogen bonds and an increase in metal cation coordination number. []

A: Surface modification significantly impacts boehmite's activity. Treatment with sulfuric acid replaces hydroxyl groups with sulfate groups, leading to a substantial increase in phosphate ion adsorption. []

A: Researchers utilize various techniques such as adsorption tests, zeta-potential analysis, X-ray diffraction, and scanning electron microscopy to study the interaction between proteins like bovine serum albumin (BSA) and boehmite. []

A: Boehmite has shown potential in water purification applications. For example, boehmite nanomaterials have demonstrated effectiveness in removing chromium from wastewater. [] Furthermore, filters functionalized with fluorinated silane-modified boehmite nanowhiskers successfully removed perfluoroalkyl substances (PFOS and PFOA) from water. []

A: A new microcrystalline boehmite compound (PT-A) has shown better phosphate adsorption capacity and higher stability in pH changes compared to commercially available aluminum hydroxide gels, suggesting its potential as a superior alternative for clinical use. []

A: Yes, liquid-phase deposition of alumoxanes (aluminum oxide hydroxides, boehmite) offers a viable alternative to conventional evaporated layers of Al2O3 for supporting the growth of vertically aligned carbon nanotubes (VA-CNTs). [] This method provides comparable quality and uniformity of VA-CNTs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)